Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate
CAS No.:
Cat. No.: VC17455110
Molecular Formula: C15H12ClNO4
Molecular Weight: 305.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClNO4 |
|---|---|
| Molecular Weight | 305.71 g/mol |
| IUPAC Name | methyl 6-[(4-chlorophenyl)methoxy]-2-formylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-7-14(17-13(12)8-18)21-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3 |
| Standard InChI Key | RQQDPGFOGWPTCO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)OCC2=CC=C(C=C2)Cl)C=O |
Introduction
Chemical Structure and Functional Group Analysis
The molecular structure of methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate integrates three key functional groups:
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Methyl ester at the 3-position of the pyridine ring, enhancing solubility in organic solvents.
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Formyl group at the 2-position, enabling participation in condensation and nucleophilic addition reactions.
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4-Chlorobenzyl ether at the 6-position, contributing steric bulk and influencing lipophilicity.
The pyridine ring’s electron-deficient nature facilitates electrophilic substitution, while the chlorobenzyl group may enhance bioavailability through increased membrane permeability .
Table 1: Estimated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClNO₅ |
| Molecular Weight | 321.71 g/mol (estimated) |
| SMILES Notation | COC(=O)C1=NC=C(OCC2=CC=C(C=C2)Cl)C(=O)C1 |
| Topological Polar Surface | 75.8 Ų (calculated) |
Synthesis and Manufacturing Pathways
While no direct synthesis reports exist for methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate, analogous compounds suggest feasible routes:
Pathway 1: Sequential Functionalization
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Methyl Nicotinate Core Formation: Esterification of nicotinic acid with methanol under acidic conditions.
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Formyl Group Introduction: Selective oxidation of a methyl substituent using iodine/trifluoroacetic acid in dimethyl sulfoxide (DMSO), a method achieving 70% yield in related systems .
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Chlorobenzyl Ether Coupling: Mitsunobu reaction or nucleophilic aromatic substitution with 4-chlorobenzyl bromide under basic conditions.
Pathway 2: Direct Functionalization
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Formylation | I₂, TFA, DMSO, 160°C | 60–70% |
| Etherification | 4-Cl-BnBr, K₂CO₃, DMF, 80°C | 40–55% |
Physicochemical Characteristics
Key properties inferred from structural analogs:
Solubility and Lipophilicity
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LogP (octanol-water): ~2.1 (estimated via fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <5 mg/mL due to aromatic chlorination and ester groups, necessitating solubilizing agents for biological testing .
Thermal Stability
The compound likely decomposes above 200°C, with the ester and formyl groups contributing to lower thermal stability compared to non-functionalized nicotinates .
Biological and Industrial Applications
Pharmaceutical Intermediates
The formyl group serves as a handle for synthesizing Schiff base ligands, potentially enhancing metal-binding affinity in catalytic or therapeutic agents. For example, analogous formylnicotinates show activity against kinase targets .
Material Science
Chlorobenzyl ethers improve UV stability in polymer coatings, suggesting applications in photoresist materials or organic electronics .
| Hazard | Precautionary Measure |
|---|---|
| Inhalation Risk | Use fume hoods |
| Skin Contact | Nitrile gloves, lab coats |
| Storage | Inert atmosphere, 2–8°C |
Comparative Analysis with Structural Analogs
Methyl 6-Chloro-2-Methoxynicotinate (CAS 65515-32-4)
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Key Difference: Methoxy vs. formyl group at 2-position.
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Impact: Reduced electrophilicity decreases reactivity in condensation reactions but improves metabolic stability .
Methyl 6-Formylnicotinate (CAS 10165-86-3)
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